molecular formula C11H12BrNO2 B1290534 3-Bromo-4-morpholinobenzaldehyde CAS No. 263349-24-2

3-Bromo-4-morpholinobenzaldehyde

Cat. No.: B1290534
CAS No.: 263349-24-2
M. Wt: 270.12 g/mol
InChI Key: ARPSCKOKVZPRIN-UHFFFAOYSA-N
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Description

3-Bromo-4-morpholinobenzaldehyde is an organic compound with the molecular formula C11H12BrNO2. It is characterized by the presence of a bromine atom and a morpholine ring attached to a benzaldehyde core. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

3-Bromo-4-morpholinobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that 3-Bromo-4-morpholinobenzaldehyde is potentially harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

3-Bromo-4-morpholinobenzaldehyde, like other benzaldehyde derivatives, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) reacts with an electrophile (a molecule that accepts an electron pair). The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic attack .

Biochemical Pathways

Benzaldehyde derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its efficacy may be influenced by the pH of the environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its targets.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-morpholinobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in free radical bromination and nucleophilic substitution reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that similar compounds can protect keratinocytes from oxidative damage by activating the Nrf2/HO-1 pathway . This suggests that this compound may have similar protective effects on cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the compound’s bromine atom can participate in free radical reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Long-term studies have shown that similar compounds can have lasting effects on cellular function, indicating the potential for prolonged activity in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular function. It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, similar compounds have been shown to be metabolized through pathways involving tyrosine and phenylpyruvic acid . These interactions can affect metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This can affect its localization and accumulation in specific tissues, influencing its overall efficacy .

Subcellular Localization

This compound’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with cellular components and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-morpholinobenzaldehyde typically involves the bromination of 4-morpholinobenzaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group can yield alcohols or other reduced forms.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-Bromo-4-morpholinobenzoic acid.

    Reduction: Formation of 3-Bromo-4-morpholinobenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 3-Chloro-4-morpholinobenzaldehyde
  • 4-Morpholinobenzaldehyde
  • 5-Formyl-2-morpholinobenzonitrile
  • 2-Chloro-4-morpholinobenzaldehyde
  • 2-Fluoro-4-morpholinobenzaldehyde

Comparison: 3-Bromo-4-morpholinobenzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and other analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable in certain synthetic and research applications.

Properties

IUPAC Name

3-bromo-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPSCKOKVZPRIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634592
Record name 3-Bromo-4-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263349-24-2
Record name 3-Bromo-4-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ex-604A) To a pyridine (15 mL) solution of 3-bromo-4-fluorobenzaldehyde (1.0 g, 4.9 mmol) was added morpholine (0.5 mL, 5.7 mmol) and K2CO3 (0.69 g, 5.0 mmol), and the slurry was refluxed for 18 h. The solvent was removed, and the residue was partitioned between ethyl acetate and water. The organic layer was separated, dried (MgSO4) and evaporated to a yellow oil. Purification by flash chromatography on silica gel eluting with 15% ethyl acetate in hexane gave 0.77 g (58%) of the desired 3-bromo-4-(4-morpholinyl)benzaldehyde product as an white solid. 1H NMR (CDCl3) δ3.18 (m, 4H), 3.90 (m, 4H), 7.10 (d, 1H), 7.78 (d, 1H), 8.07 (s, 1H), 9.83 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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